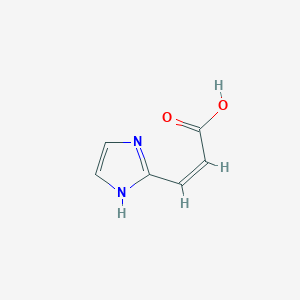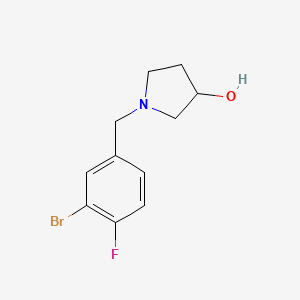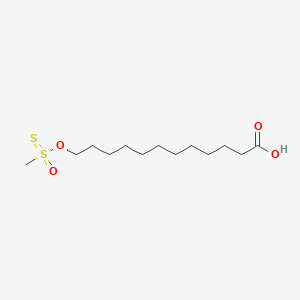
12-((Methylsulfonothioyl)oxy)dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-((Methylsulfonothioyl)oxy)dodecanoic acid is a derivative of dodecanoic acid, also known as lauric acid. This compound is characterized by the presence of a methylsulfonothioyl group attached to the dodecanoic acid backbone.
Vorbereitungsmethoden
The synthesis of 12-((Methylsulfonothioyl)oxy)dodecanoic acid typically involves the reaction of dodecanoic acid with methylsulfonothioyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
12-((Methylsulfonothioyl)oxy)dodecanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonothioyl group to a thiol group.
Substitution: The methylsulfonothioyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
12-((Methylsulfonothioyl)oxy)dodecanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 12-((Methylsulfonothioyl)oxy)dodecanoic acid involves its interaction with specific molecular targets and pathways. The sulfonothioyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 12-((Methylsulfonothioyl)oxy)dodecanoic acid include other dodecanoic acid derivatives such as:
12-Bromododecanoic acid: A brominated derivative with different reactivity and applications.
12-Hydroxydodecanoic acid: A hydroxylated derivative with distinct chemical properties.
12-Aminododecanoic acid: An amino derivative used in different industrial applications.
Compared to these compounds, this compound is unique due to the presence of the sulfonothioyl group, which imparts specific chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C13H26O4S2 |
|---|---|
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
12-methylsulfonothioyloxydodecanoic acid |
InChI |
InChI=1S/C13H26O4S2/c1-19(16,18)17-12-10-8-6-4-2-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15) |
InChI-Schlüssel |
MGPATLUFPGLIQK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=S)OCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342046.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B13342058.png)
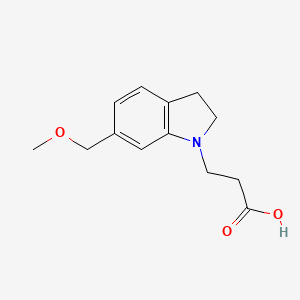
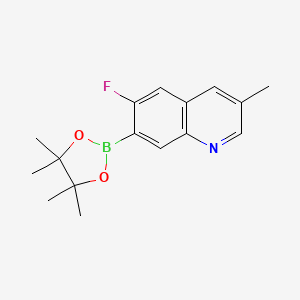
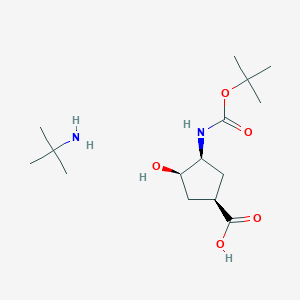


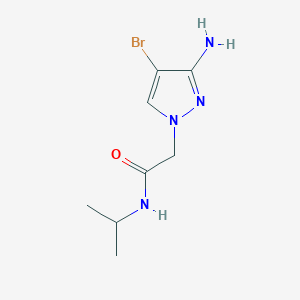


![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)
![Bicyclo[3.2.2]nonan-1-ol](/img/structure/B13342113.png)
